5-[(1-Ethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride
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Overview
Description
5-[(1-Ethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Ethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride typically involves the following steps:
Formation of 1-Ethylpyrazole-4-carboxaldehyde: This intermediate is synthesized by reacting ethylhydrazine with an appropriate aldehyde under controlled conditions.
Condensation Reaction: The 1-Ethylpyrazole-4-carboxaldehyde is then reacted with methylamine to form 1-Ethylpyrazol-4-yl)methylamine.
Cyclization: The resulting product undergoes cyclization with 2-methylpyrazole-3-carboxylic acid to form the desired pyrazole derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Biological Probes: Used in studies to understand biological pathways.
Medicine
Pharmaceuticals: Investigated for its potential therapeutic properties.
Drug Development: Used as a lead compound in drug discovery.
Industry
Material Science: Used in the development of new materials.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(1-Ethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-methylpyrazole-4-carboxamide
- 2-Methyl-5-(methylamino)pyrazole-3-carboxamide
- 4-Ethyl-1-methylpyrazole-3-carboxamide
Uniqueness
5-[(1-Ethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H17ClN6O |
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Molecular Weight |
284.74 g/mol |
IUPAC Name |
5-[(1-ethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H16N6O.ClH/c1-3-17-7-8(6-14-17)5-13-10-4-9(11(12)18)16(2)15-10;/h4,6-7H,3,5H2,1-2H3,(H2,12,18)(H,13,15);1H |
InChI Key |
WBTZLOJFKUQJJG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=NN(C(=C2)C(=O)N)C.Cl |
Origin of Product |
United States |
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